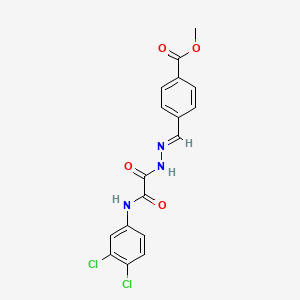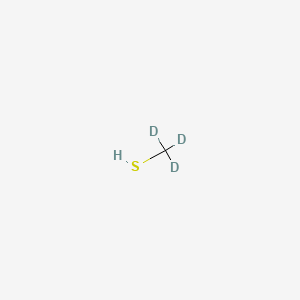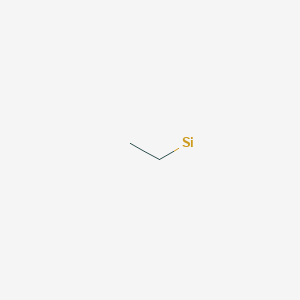
(+)-Gallocatechin-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Gallocatechin-13C3 is a naturally occurring flavanol, a type of catechin, which is a polyphenolic compound found in various plants. It is known for its antioxidant properties and is commonly found in green tea, cocoa, and certain fruits. The compound has garnered significant interest due to its potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardiovascular protective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Gallocatechin-13C3 typically involves the use of starting materials such as catechol and phloroglucinol. The synthetic route includes several steps:
Condensation Reaction: Catechol and phloroglucinol undergo a condensation reaction in the presence of an acid catalyst to form a flavan-3-ol intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as green tea leaves. The extraction process includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.
Purification: The extract is then purified using techniques such as column chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
(+)-Gallocatechin-13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive species that can further participate in polymerization reactions.
Reduction: The compound can be reduced to form dihydroflavanols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
Oxidation: Quinones and polymerized products.
Reduction: Dihydroflavanols.
Substitution: Acetylated derivatives.
Scientific Research Applications
(+)-Gallocatechin-13C3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of flavanols and their interactions with other molecules.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
Mechanism of Action
The mechanism of action of (+)-Gallocatechin-13C3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines.
Anti-carcinogenic Properties: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
(+)-Gallocatechin-13C3 is compared with other similar compounds such as (-)-Epicatechin, (+)-Catechin, and (-)-Epigallocatechin. While all these compounds share a similar flavanol structure, this compound is unique due to its specific stereochemistry and the presence of the 13C3 isotope, which makes it a valuable tool in metabolic studies and tracing experiments.
Similar Compounds
(-)-Epicatechin: Known for its cardiovascular benefits.
(+)-Catechin: Commonly found in tea and has antioxidant properties.
(-)-Epigallocatechin: Found in green tea and known for its anti-carcinogenic effects.
Properties
Molecular Formula |
C15H14O7 |
|---|---|
Molecular Weight |
309.24 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1/i5+1,12+1,15+1 |
InChI Key |
XMOCLSLCDHWDHP-VVLZGXIRSA-N |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)


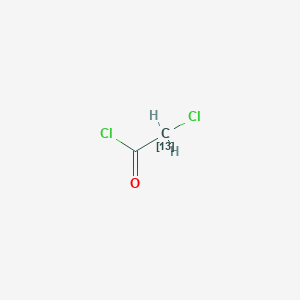
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
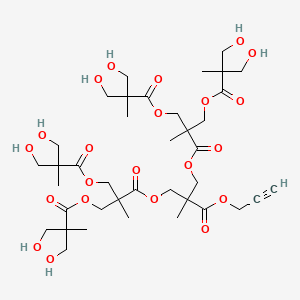
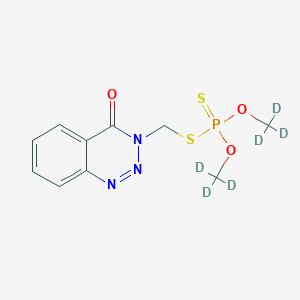
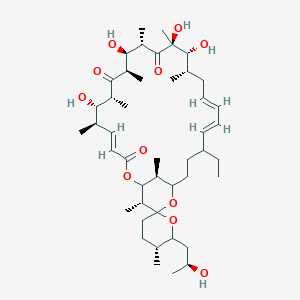
![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)
